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molecular formula C32H63NO3 B8589212 N,N-Ditetradecylsuccinamic Acid CAS No. 133562-64-8

N,N-Ditetradecylsuccinamic Acid

Cat. No. B8589212
M. Wt: 509.8 g/mol
InChI Key: CHPVIKZRCQWYEW-UHFFFAOYSA-N
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Patent
US06812218B2

Procedure details

12.65 mmol of succinic anhydride (1.266 g), 12.65 mmol of 4-dimethylaminopyridine (1.546 g) and 10.75 mmol of ditetradecylamine (4.407 g) were successively added to 125 ml of dichloromethane in a round-bottomed flask. The reaction mixture was stirred for 18 hours at room temperature. Once the reaction was complete, the mixture was extracted with dichloromethane and hydrochloric acid (1N). The organic phase was then washed with brine and dried over magnesium sulfate, filtered and then concentrated to give 4.21 g of product (3) (yield: 66%).
Quantity
1.266 g
Type
reactant
Reaction Step One
Quantity
4.407 g
Type
reactant
Reaction Step One
Quantity
1.546 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH2:8]([NH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CN(C)C1C=CN=CC=1.ClCCl>[CH2:23]([N:22]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]

Inputs

Step One
Name
Quantity
1.266 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
4.407 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)NCCCCCCCCCCCCCC
Name
Quantity
1.546 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane and hydrochloric acid (1N)
WASH
Type
WASH
Details
The organic phase was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)N(C(CCC(=O)O)=O)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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